2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H13BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol typically involves the bromination of furan followed by a series of reactions to introduce the cyclopentan-1-ol moiety. One common method involves the reaction of 5-bromofuran-2-carbaldehyde with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 2-[(5-Bromofuran-2-yl)methyl]cyclopentanone.
Reduction: Formation of 2-[(5-Furan-2-yl)methyl]cyclopentan-1-ol.
Substitution: Formation of 2-[(5-Aminofuran-2-yl)methyl]cyclopentan-1-ol or 2-[(5-Mercaptofuran-2-yl)methyl]cyclopentan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the furan ring may play a crucial role in its biological activity by facilitating interactions with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(5-Chlorofuran-2-yl)methyl]cyclopentan-1-ol
- 2-[(5-Iodofuran-2-yl)methyl]cyclopentan-1-ol
- 2-[(5-Methylfuran-2-yl)methyl]cyclopentan-1-ol
Uniqueness
2-[(5-Bromofuran-2-yl)methyl]cyclopentan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H13BrO2 |
---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
2-[(5-bromofuran-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H13BrO2/c11-10-5-4-8(13-10)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2 |
InChI-Schlüssel |
CDYLEXQICLWUML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)O)CC2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.